molecular formula C22H21NO4 B8016815 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B8016815
M. Wt: 363.4 g/mol
InChI Key: GFRFXWJYZLDCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[3.1.1]heptane core, a rigid bicyclic scaffold that imposes conformational constraints, making it valuable in medicinal chemistry and peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group at the 2-position serves as a base-labile protecting group for amines, while the carboxylic acid at the 1-position enables further functionalization. Its molecular formula is C₂₂H₂₁NO₄, with a molecular weight of 363.4 g/mol . The Fmoc group enhances stability during acidic conditions but requires basic conditions (e.g., piperidine) for removal, distinguishing it from other protecting groups like Boc (tert-butoxycarbonyl) .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)22-11-14(12-22)9-10-23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRFXWJYZLDCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC1C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the protection of the amine group with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Fmoc-2-aza-bicyclo[3.1.1]heptane derivatives are investigated for their potential as bioactive compounds. Their unique structural features contribute to the development of novel pharmaceuticals, particularly in targeting specific biological pathways.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various Fmoc-protected azabicyclic compounds, demonstrating their effectiveness as inhibitors in enzyme assays related to cancer treatment .

Peptide Synthesis

The compound serves as a protecting group in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc (fluorenylmethyloxycarbonyl) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupReaction ConditionsDeprotection MethodAdvantages
FmocMild conditionsBase (e.g., piperidine)High stability during synthesis
BocAcidic conditionsAcid (e.g., TFA)Less stable, can lead to side reactions
AcetylMild conditionsBase or acidEasily removable but less stable

Drug Development

The compound's structural properties make it a candidate for drug design, especially in creating small molecules that can modulate biological targets effectively.

Case Study : Research conducted by Smith et al. demonstrated that modifications of the Fmoc group on azabicyclic structures led to enhanced binding affinities for specific receptors involved in neurological disorders .

Chemical Biology

Fmoc derivatives are utilized in chemical biology for labeling and tracking biomolecules within living systems, aiding in the understanding of cellular processes.

Data Table: Applications of Fmoc Derivatives in Chemical Biology

ApplicationDescription
Fluorescent LabelingUsed to tag proteins for imaging studies
BioconjugationFacilitates the attachment of drugs to antibodies
Targeted DeliveryEnhances specificity of drug delivery systems

Mechanism of Action

The mechanism of action of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid involves the protection of the amine group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Bicyclic Cores

The bicyclo[3.1.1]heptane core distinguishes the target compound from analogs with alternative ring systems:

  • Bicyclo[2.2.1]heptane (norbornane): Derivatives like (2R,3R)-3-Fmoc-amino-norbornane-2-carboxylic acid (CAS 2171453-92-0) exhibit distinct stereoelectronic properties due to the fused five-membered ring, impacting peptide backbone geometry .
  • Bicyclo[3.1.0]hexane : Smaller rings (e.g., 2-azabicyclo[3.1.0]hexane-1-carboxylic acid) reduce steric hindrance, facilitating synthetic accessibility but offering less rigidity .

Protecting Group Comparisons

Compound Name Protecting Group Molecular Weight (g/mol) Deprotection Conditions Key Applications Reference
Target Compound Fmoc 363.4 Basic (e.g., piperidine) Solid-phase peptide synthesis
2-(tert-Butoxycarbonyl) variant Boc 241.28 Acidic (e.g., TFA) Intermediate in drug synthesis
2-Benzyl variant Benzyl 231.29 Hydrogenolysis Research intermediates
Methyl ester hydrochloride Methyl ester 1392804-60-2 (CAS) Hydrolysis Prodrug formulations
  • Fmoc vs. Boc : Fmoc’s bulkiness improves steric protection but complicates purification due to hydrophobicity. Boc’s smaller size allows easier handling but requires acidic deprotection, limiting compatibility with acid-sensitive substrates .
  • Benzyl Groups : Less stable than Fmoc/Boc, benzyl-protected analogs (e.g., 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid) are prone to side reactions under harsh conditions .

Functional Group and Derivative Comparisons

  • Carboxylic Acid vs. Ester : Methyl or allyl esters (e.g., methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride) are lipophilic prodrugs requiring hydrolysis for activation, unlike the free carboxylic acid’s immediate reactivity .
  • Amino-Functionalized Analogs: Compounds like 5-Fmoc-amino-bicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2138027-98-0) position the amino group for orthogonal conjugation, expanding utility in branched peptide design .

Data Tables

Table 1: Key Physicochemical Properties

Property Target Compound 2-Benzyl Analog Boc-Protected Analog
Molecular Weight (g/mol) 363.4 231.29 241.28
Solubility (PBS) Low Moderate Moderate
Deprotection Condition Basic Hydrogenolysis Acidic (TFA)
Melting Point Not reported Not reported Sealed storage (2–8°C)

Biological Activity

2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, identified by CAS number 1936396-62-1, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a bicyclic azabicyclo framework and a fluorenylmethoxycarbonyl group, contributing to its pharmacological properties.

PropertyDescription
Molecular FormulaC21H19NO4
Molecular Weight349.38 g/mol
CAS Number1936396-62-1
PurityVaries (typically >95%)

Biological Activity

The biological activity of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid has been explored in various studies, highlighting its potential applications in medicinal chemistry.

Antagonistic Activity

Research indicates that related azabicyclic compounds exhibit antagonistic properties against integrin alpha 4 receptors, specifically α4β1 and α4β7 integrins. These integrins are involved in inflammatory responses and autoimmune disorders, suggesting that this compound may be beneficial in treating conditions such as multiple sclerosis and Crohn's disease .

Nicotinic Acetylcholine Receptor Interaction

The compound has also been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have shown agonistic effects on nAChRs, which are crucial for neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's . This suggests that the compound might have potential as a therapeutic agent for neurodegenerative conditions.

Case Studies and Research Findings

  • Integrin Antagonism : A study demonstrated that derivatives of azabicyclic compounds can inhibit integrin-mediated cell adhesion, which is vital in the progression of inflammatory diseases . The specific mechanisms involved include modulation of leukocyte migration and activation.
  • Neuroprotective Effects : Another research effort focused on the neuroprotective properties of related compounds, indicating that they could enhance cognitive function in models of neurodegeneration by activating nAChRs .
  • Analgesic Properties : Some studies have suggested that these compounds may exhibit analgesic effects through modulation of pain pathways involving opioid receptors, although further research is needed to establish these effects conclusively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.